H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH
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Overview
Description
The compound H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH is a peptide consisting of nine amino acids: glycine, glycine, lysine, lysine, lysine, tyrosine, arginine, and leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as carbodiimides or uronium salts.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like tyrosine can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other residues through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or β-mercaptoethanol under neutral to slightly basic conditions.
Substitution: Mutagenic primers and DNA polymerases in PCR reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Chemistry
Peptides like H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH are used as model compounds in studies of peptide chemistry, including synthesis, folding, and stability.
Biology
In biological research, such peptides can serve as substrates for enzymes, inhibitors of protein-protein interactions, or probes for studying cellular processes.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, hormone analogs, and drug delivery systems.
Industry
In the industrial sector, peptides are used in the development of cosmetics, nutraceuticals, and as components in diagnostic assays.
Mechanism of Action
The mechanism of action of peptides like H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating biological pathways. For instance, the presence of lysine residues may facilitate binding to negatively charged molecules like DNA or cell membranes.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide with a different sequence but similar functional groups.
H-Lys-Lys-Gly-OH: A shorter peptide with lysine and glycine residues.
Uniqueness
H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH is unique due to its specific sequence, which imparts distinct biological properties and potential applications. The combination of multiple lysine residues and the presence of tyrosine and arginine contribute to its unique interactions and functions.
Properties
CAS No. |
185135-40-4 |
---|---|
Molecular Formula |
C43H76N14O10 |
Molecular Weight |
949.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H76N14O10/c1-26(2)22-34(42(66)67)57-40(64)32(13-9-21-50-43(48)49)55-41(65)33(23-27-14-16-28(58)17-15-27)56-39(63)31(12-5-8-20-46)54-38(62)30(11-4-7-19-45)53-37(61)29(10-3-6-18-44)52-36(60)25-51-35(59)24-47/h14-17,26,29-34,58H,3-13,18-25,44-47H2,1-2H3,(H,51,59)(H,52,60)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,57,64)(H,66,67)(H4,48,49,50)/t29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
MHBDROSEQFHJGJ-CVUOCSEZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
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